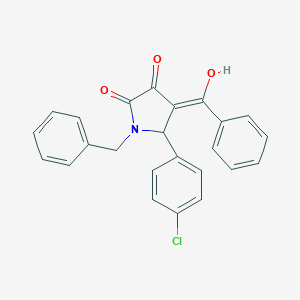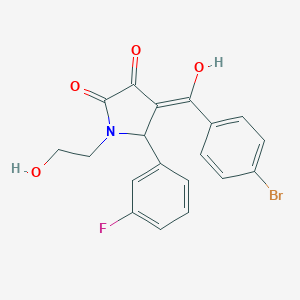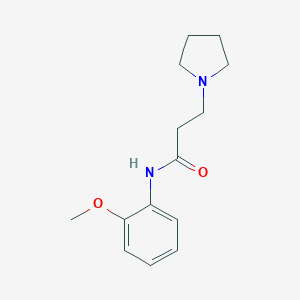![molecular formula C19H21BrFN3O B248910 N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as BFPPI, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. BFPPI is a piperazine derivative and is structurally similar to other compounds that have been used as antipsychotic drugs. However, BFPPI has not been approved for human use and is only being studied for its potential therapeutic benefits.
Wirkmechanismus
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as an antagonist at various neurotransmitter receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the adrenergic α1 receptor. By blocking these receptors, N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide may modulate the activity of certain neurotransmitters and produce therapeutic effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments is that it is a highly selective antagonist for certain neurotransmitter receptors, which allows for more specific modulation of neurotransmitter activity. However, one limitation is that N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has not been extensively studied in humans and its safety and efficacy have not been established.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One area of interest is studying the effects of N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide on other neurotransmitter systems in the brain. Another potential direction is investigating the potential use of N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to establish the safety and efficacy of N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide for human use.
Synthesemethoden
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 2-fluoroaniline to produce 4-bromo-2-fluoroaniline. This intermediate is then reacted with 1-(3-chloropropyl)-piperazine to yield N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has also been investigated for its potential use as a tool in neuroscience research to study the function of certain neurotransmitter receptors in the brain.
Eigenschaften
Produktname |
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Molekularformel |
C19H21BrFN3O |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21BrFN3O/c20-15-5-7-16(8-6-15)22-19(25)9-10-23-11-13-24(14-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) |
InChI-Schlüssel |
IINNOWQMMDWMMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)





![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

